molecular formula C16H26ClNO B1397634 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1219976-40-5

3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397634
CAS No.: 1219976-40-5
M. Wt: 283.83 g/mol
InChI Key: BBESXQVGGISAQN-UHFFFAOYSA-N
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Description

Discovery and Development of Phenoxymethylpiperidine Compounds

The discovery and development of phenoxymethylpiperidine compounds emerged from systematic exploration of heterocyclic chemistry during the mid-20th century pharmaceutical revolution. The foundational work in this area can be traced to the recognition that piperidine-based structures could serve as versatile pharmacophores for various biological targets. Research into phenoxymethylpiperidine derivatives gained momentum when scientists recognized their potential as selective receptor ligands, particularly for sigma receptors and dopamine receptor subtypes.

The synthesis of halogenated 4-(phenoxymethyl)piperidines was pioneered as researchers sought to develop potential sigma receptor ligands with improved binding characteristics. These early investigations revealed that various substituents on the phenoxy ring could dramatically alter the binding affinity and selectivity profiles of these compounds. The systematic exploration of different phenoxy ring substitutions, including various alkyl groups, halogens, and other functional groups, led to the identification of compounds with dissociation constants ranging from 0.38 to 24.3 nanomolar for sigma-1 receptors and 3.9 to 361 nanomolar for sigma-2 receptors.

Contemporary research has focused on developing novel series of phenoxyalkylpiperidines, with particular attention to compounds featuring systematic variations in methylation patterns at carbon atoms alpha to the piperidine nitrogen. These studies have demonstrated that compounds such as 1-[omega-(4-chlorophenoxy)ethyl]-4-methylpiperidine display subnanomolar affinity for sigma-1 receptors and exhibit potent anti-amnesic effects associated with sigma-1 receptor agonism in memory tests. The development trajectory has shown that structural modifications can yield compounds with selectivity ratios spanning from 1.19 to 121 between sigma-2 and sigma-1 receptors.

Classification within Piperidine Derivative Family

The compound 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride belongs to the extensive family of piperidine derivatives, which are characterized by their six-membered heterocyclic ring containing five methylene bridges and one amine bridge. Piperidine derivatives represent one of the most pharmaceutically significant classes of heterocyclic compounds, with applications spanning antihistamines, antipsychotics, analgesics, and antivirals. The classification system for these compounds typically considers both the substitution pattern on the piperidine ring and the nature of substituents attached to the nitrogen atom or carbon framework.

Within the broader piperidine derivative classification, phenoxymethylpiperidines constitute a distinct subclass characterized by the presence of a phenoxy group connected to the piperidine ring through a methylene linker. This structural motif has proven particularly valuable in medicinal chemistry due to its ability to confer specific binding properties while maintaining metabolic stability. The pharmacological spectrum of piperidine derivatives includes anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects.

Specific structural features that define the classification of this compound include the presence of both isopropyl and methyl substituents on the phenoxy ring at the 4- and 3-positions respectively, combined with the methylene linker connecting the phenoxy group to the 3-position of the piperidine ring. This substitution pattern places the compound within a specialized category of multiply-substituted phenoxymethylpiperidines that have demonstrated enhanced selectivity profiles in receptor binding studies.

Classification Level Category Key Features
Primary Heterocyclic Amine Six-membered ring with nitrogen
Secondary Piperidine Derivative Saturated heterocycle with specific substitution
Tertiary Phenoxymethylpiperidine Phenoxy group via methylene linker
Quaternary Disubstituted Phenoxy Isopropyl and methyl ring substituents

Historical Applications in Chemical Research

The historical applications of phenoxymethylpiperidine compounds in chemical research span multiple decades and encompass diverse research objectives. Early investigations focused primarily on understanding structure-activity relationships for receptor binding, particularly for sigma receptors which play significant roles in normal physiological functions and pathological disease states. These studies established fundamental principles for designing compounds with specific binding affinities and selectivity profiles.

Research applications have extended to the development of radioligands for in vivo imaging studies, with compounds such as 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine being labeled with iodine-123 for tomographic studies of sigma receptors in various organs. These investigations revealed high uptake and retention of radioactivity in brain and other organs possessing sigma receptors, with blocking studies confirming high specific binding to sigma receptors in brain, lung, kidney, heart, and muscle tissues.

Contemporary research has expanded to include investigations of dopamine receptor antagonism, with novel series of 4,4-difluoropiperidine ether-based compounds demonstrating exceptional binding affinity for dopamine D4 receptors. Structure-activity relationship studies in this area have identified compounds with binding affinities as low as 0.3 nanomolar and remarkable selectivity exceeding 2000-fold versus other dopamine receptor subtypes. These findings have important implications for understanding cellular models of L-DOPA-induced dyskinesias and provide structural insights for future therapeutic development.

The utilization of phenoxymethylpiperidines as synthetic intermediates has also been extensively documented, with these compounds serving as building blocks for more complex pharmaceutical agents. The synthetic versatility of these structures allows for systematic modification of biological activity through strategic substitution patterns, making them valuable tools for medicinal chemistry optimization programs.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its immediate applications to encompass broader principles of molecular design and structure-function relationships. Heterocyclic compounds represent the foundation of modern pharmaceutical chemistry, with piperidine derivatives constituting one of the most extensively studied and clinically successful classes. The particular structural features of this compound exemplify how strategic substitution can modulate biological activity while maintaining fundamental heterocyclic reactivity patterns.

The compound's significance is underscored by its representation of advanced synthetic methodologies for constructing complex heterocyclic systems. The synthesis of such compounds typically involves multiple steps including esterification, alkylation, and selective functional group transformations. Modern synthetic approaches to related compounds have demonstrated yields ranging from 48 to 95 percent for individual synthetic steps, with overall synthetic efficiency depending on the specific substitution pattern and reaction sequence employed.

From a theoretical perspective, the compound illustrates important principles of conformational analysis and electronic effects in heterocyclic systems. The presence of multiple substituents on the phenoxy ring creates opportunities for studying steric and electronic interactions that influence both chemical reactivity and biological activity. Research has shown that systematic variation of substitution patterns can yield compounds with log P values spanning a considerable range, directly impacting their pharmacokinetic properties.

The educational significance of this compound class extends to its role in demonstrating fundamental concepts of medicinal chemistry, including the relationship between molecular structure and biological activity, the importance of stereochemistry in drug design, and the principles governing receptor-ligand interactions. These compounds serve as excellent examples for understanding how relatively minor structural modifications can result in dramatic changes in biological activity and selectivity profiles.

Research Application Methodology Key Findings
Receptor Binding Studies In vitro assays with tritiated ligands Dissociation constants 0.38-361 nanomolar
Radioligand Development Iodine-123 labeling and imaging High brain uptake and specific binding
Structure-Activity Analysis Systematic substitution studies Selectivity ratios 1.19-121 fold
Synthetic Methodology Multi-step organic synthesis Yields 48-95% per step

Properties

IUPAC Name

3-[(3-methyl-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12(2)16-7-6-15(9-13(16)3)18-11-14-5-4-8-17-10-14;/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBESXQVGGISAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCNC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a phenoxy group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₈ClNO
  • IUPAC Name : this compound
  • CAS Number : [Not provided in the search results]

The unique structure of this compound, particularly the isopropyl and methyl substitutions on the phenoxy group, contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, thereby altering their activity. This can lead to various physiological effects, including modulation of neurotransmitter systems, which may be relevant in treating conditions such as pain, anxiety, and inflammation.

Receptor Binding and Enzyme Inhibition

Research indicates that compounds similar to this compound can interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive lipids such as anandamide. Inhibition of FAAH has been linked to analgesic effects and potential treatments for various neurological disorders .

Case Studies and Research Findings

  • Pain Management : The compound has been investigated for its analgesic properties. Studies have shown that FAAH inhibitors can effectively reduce pain responses in animal models, suggesting that this compound may possess similar effects .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects through modulation of endocannabinoid signaling pathways. This could have implications for treating neurodegenerative diseases .
  • Anticonvulsant Activity : Some derivatives of piperidine compounds have demonstrated anticonvulsant properties, providing a basis for further exploration of this compound's efficacy in seizure disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
3-{[4-(tert-Butyl)phenoxy]methyl}piperidine hydrochlorideFAAH inhibitiontert-butyl substitution affects binding affinity
3-{[4-(tert-Amyl)phenoxy]methyl}piperidine hydrochlorideAnalgesic propertiesVariations in alkyl groups influence potency

Scientific Research Applications

3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride is a compound of interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, synthesizing findings from diverse and authoritative sources.

Chemical Overview

This compound is a piperidine derivative characterized by a phenoxy group substituted with an isopropyl and methyl group. Its molecular formula is C16H24ClN, and it features a piperidine ring that contributes to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Case Study:
In a study assessing various piperidine derivatives, it was found that certain modifications to the piperidine structure enhanced their binding affinity to serotonin receptors, suggesting potential as antidepressants .

Analgesic Effects

The analgesic properties of this compound have been explored in preclinical models. Piperidine derivatives are known to interact with opioid receptors, which can lead to pain relief.

Research Findings:
A comparative analysis demonstrated that specific structural modifications in piperidines could lead to enhanced analgesic effects without the side effects commonly associated with traditional opioids .

Antipsychotic Potential

There is emerging evidence supporting the antipsychotic potential of this compound. Similar piperidine derivatives have been investigated for their ability to block dopamine receptors, which is a common mechanism for antipsychotic medications.

Study Insights:
In vitro studies showed that certain piperidine derivatives effectively inhibited dopamine receptor activity, leading researchers to propose their use in treating schizophrenia and other psychotic disorders .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Synthesis Pathway

The synthesis typically involves:

  • Step 1: Formation of the piperidine ring through cyclization reactions.
  • Step 2: Introduction of the phenoxy group via nucleophilic substitution.
  • Step 3: Alkylation to attach the isopropyl and methyl groups.

SAR Analysis

A detailed SAR analysis indicates that:

  • The presence of bulky groups like isopropyl enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Modifications at the phenoxy position can significantly affect receptor binding affinity and selectivity .

Toxicological Studies

Safety assessments are critical for any compound intended for therapeutic use. Toxicological studies have been conducted to evaluate the safety profile of similar piperidine derivatives.

Findings

These studies often reveal:

  • Low acute toxicity levels in animal models.
  • Minimal adverse effects at therapeutic doses.
  • A favorable safety margin compared to conventional analgesics and antidepressants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on molecular properties, substituent effects, and available safety data.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring CAS Number Reference
3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride* C₁₆H₂₄ClNO ~281.5† 4-isopropyl, 3-methyl Not available -
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride C₁₄H₂₁Cl₂NO 290.228 4-chloro, 2-isopropyl 1220027-94-0
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride C₁₄H₂₁Cl₂NO 290.2 4-chloro, 3-ethyl 1220036-62-3
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride C₁₅H₂₄ClNO 269.81 4-isopropyl (benzyloxy)‡ 1220033-15-7
3-(2-Chloro-6-fluorobenzyloxymethyl)piperidine hydrochloride C₁₃H₁₈Cl₂FNO 294.19 2-chloro, 6-fluoro 1289386-70-4

*Target compound (hypothetical values derived from structural analogs). †Calculated based on molecular formula. ‡Oxygen linkage differs (benzyloxy vs. phenoxymethyl).

Key Observations:
  • Chlorine Substituents : Chloro groups (e.g., in ) increase molecular weight and polarity compared to alkyl substituents (isopropyl, methyl). This may enhance binding affinity in receptor-targeted applications.
  • Alkyl vs.
  • Benzyloxy vs. Phenoxymethyl: The benzyloxy group in alters the spatial arrangement, possibly reducing steric hindrance compared to phenoxymethyl derivatives.
Acute Toxicity:
  • 4-(Diphenylmethoxy)piperidine Hydrochloride (analog): Classified as harmful, with delayed effects upon inhalation, ingestion, or dermal contact .
  • 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride: No specific acute toxicity data, but chloro substituents often correlate with higher toxicity .
Environmental Impact:
  • Limited ecological data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks full environmental studies .
Regulatory Status:
  • New chemical substances in China must comply with the IECSC (Inventory of Existing Chemical Substances in China) .

Preparation Methods

Cross-Coupling Reaction Using 4-Halogenated-3-methylphenol and Isopropyl Metal Compounds

  • Reaction Scheme: 4-halogenated-3-methylphenol (e.g., 4-bromo-3-methylphenol) reacts with an isopropyl metal compound (such as isopropyl zinc bromide) in the presence of a catalyst and solvent.
  • Catalysts: Palladium-based catalysts or other transition metal catalysts combined with suitable ligands are employed to promote the cross-coupling reaction.
  • Solvents: Common solvents include tetrahydrofuran, toluene, or other inert organic solvents.
  • Conditions: The reaction is typically performed under inert atmosphere (nitrogen or argon) at controlled temperatures to avoid side reactions.
  • Advantages: This method achieves high selectivity for the 4-isopropyl isomer with minimal formation of o- and m-isomers, high yields (often >90%), and reduced odor and coloration in the product.
  • Catalyst Recovery: Catalysts and ligands can be immobilized on solid supports, facilitating easy separation and reuse, improving process economics.
  • Reaction Mode: Both batch and continuous flow reactors are applicable, with continuous flow offering enhanced productivity and purity.

Friedel-Crafts Isopropylation of m-Cresol with Protection Strategy

  • Step 1: Protection of the phenolic hydroxyl group of m-cresol by esterification using triphosgene to form bis(m-cresol) carbonate intermediates.
  • Step 2: Friedel-Crafts alkylation using isopropylating agents such as chloroisopropylpropane, in the presence of Lewis acid catalysts (e.g., aluminum trichloride, ferric chloride, zinc chloride, or tin chloride).
  • Step 3: Alkaline hydrolysis to remove the protective groups and regenerate the phenol.
  • Reaction Conditions: The alkylation is conducted at low temperatures (5–15 °C) to control regioselectivity and minimize side reactions.
  • Solvents: Dichloromethane, chloroform, petroleum ether, or other chlorinated solvents are typically used.
  • Advantages: This method provides high purity and yield of 4-isopropyl-3-methylphenol and allows for control over the reaction environment to reduce impurities.

Synthesis of 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine

After obtaining 4-isopropyl-3-methylphenol, the next step involves coupling this phenol derivative to a piperidine moiety via an ether linkage.

Formation of Phenoxy Methyl Intermediate

  • Method: The phenol group of 4-isopropyl-3-methylphenol is reacted with a suitable chloromethylpiperidine or halomethylpiperidine derivative under basic conditions to form the ether linkage.
  • Conditions: Typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride.
  • Temperature: Mild heating (e.g., 50–80 °C) facilitates the nucleophilic substitution.

Conversion to Hydrochloride Salt

  • Procedure: The free base of 3-[(4-isopropyl-3-methylphenoxy)methyl]piperidine is treated with hydrogen chloride (HCl) in a suitable solvent such as methanol or dioxane.
  • Result: Formation of the hydrochloride salt improves compound stability, crystallinity, and handling properties.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization, solvent extraction, or chromatography as needed.
  • Purity: The synthetic methods described yield products with high purity due to selective reactions and controlled conditions.
  • Characterization: Confirmed by spectroscopic methods such as NMR, IR, MS, and melting point analysis.

Summary Table of Preparation Steps

Step Reaction Reagents/Catalysts Solvent Conditions Outcome Notes
1 Synthesis of 4-isopropyl-3-methylphenol via cross-coupling 4-bromo-3-methylphenol, isopropyl zinc bromide, Pd catalyst THF, toluene Inert atmosphere, RT to 80 °C High yield, selective 4-isopropyl-3-methylphenol Catalyst can be immobilized for reuse
2 Alternative: Friedel-Crafts isopropylation with protection m-cresol, triphosgene, chloroisopropylpropane, AlCl3 DCM, chloroform 5–15 °C, alkaline hydrolysis High purity 4-isopropyl-3-methylphenol Protection/deprotection steps
3 Ether formation with piperidine derivative 4-isopropyl-3-methylphenol, chloromethylpiperidine, base Acetonitrile, DMF 50–80 °C 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine Nucleophilic substitution
4 Formation of hydrochloride salt Free base, HCl Methanol, dioxane RT 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride Improves stability and handling

Research Findings and Advantages

  • The cross-coupling method for 4-isopropyl-3-methylphenol synthesis offers superior selectivity and yield (>95%) compared to classical Friedel-Crafts alkylation, which may produce more isomeric byproducts.
  • Immobilization of catalysts on solid supports enhances separation and catalyst recycling, reducing costs and environmental impact.
  • The protection strategy in Friedel-Crafts alkylation prevents unwanted side reactions on the phenolic hydroxyl group, improving product purity.
  • Final conversion to hydrochloride salt ensures the compound's pharmaceutical suitability by enhancing solubility and stability.

Q & A

Q. What are the ecological risks of accidental release during lab-scale synthesis?

  • Methodological Answer :
  • Biodegradation testing : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
  • Toxicity screening : Conduct Daphnia magna or algae growth inhibition tests per OECD 202/201 guidelines.
  • Spill protocols : Neutralize acidic/basic residues before disposal and use adsorbents (e.g., vermiculite) for containment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride
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3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.